molecular formula C15H11NO B6615412 2-(3-Pyridylmethylene)-1-indanone CAS No. 4875-90-5

2-(3-Pyridylmethylene)-1-indanone

Cat. No.: B6615412
CAS No.: 4875-90-5
M. Wt: 221.25 g/mol
InChI Key: UCAONOPVOXJPQZ-UHFFFAOYSA-N
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Description

2-(3-Pyridylmethylene)-1-indanone is a useful research compound. Its molecular formula is C15H11NO and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Reduction and Cyclization Studies

2-Pyridylmethylene-1-indanones have been explored for their reduction properties, leading to products such as 2-pyridyl-methyl-1-indanones and indenoindolizines. These studies shed light on the reductive cyclization capabilities of this compound (Sam, Alwani, & Aparajithan, 1965).

Aromatase Inhibition and Synthesis Studies

The compound has been utilized in the synthesis of novel pyridyl-substituted indanones, which have shown significant inhibition of human placental aromatase. This suggests potential applications in the study of aromatase inhibitors (Hartmann, Bayer, & Grün, 1994).

Conformational Analysis

Conformational studies of some 2-(pyridylmethylene)indan-1-ones have been conducted, providing insights into the steric requirements of sp2-hybridised lone electron pairs. This contributes to a deeper understanding of molecular structure and behavior (Bobbitt, Katritzky, Kennewell, & Snarey, 1968).

Organometallic Chemistry Applications

In organometallic chemistry, 2-(3-Pyridylmethylene)-1-indanone derivatives have been used in the preparation of indenyl-zirconium complexes, expanding the scope of organometallic compounds (Dreier, Fröhlich, & Erker, 2001).

Synthesis of Heterocycles

These compounds have been instrumental in synthesizing substituted pyridines and indenopyridines, demonstrating their utility in the creation of heterocyclic compounds (Eweiss, 1982).

Polymer Solar Cells

In the field of polymer solar cells, derivatives of this compound have been synthesized and studied for their photovoltaic properties, indicating potential use in solar energy applications (Dai et al., 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-Pyridylmethylene)-1-indanone involves the condensation of 3-pyridinecarboxaldehyde with 1-indanone in the presence of a base.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "1-indanone", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 3-pyridinecarboxaldehyde and 1-indanone in a suitable solvent.", "Add a base to the reaction mixture and stir at room temperature for several hours.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter the precipitated product.", "Wash the product with a suitable solvent and dry under vacuum.", "Recrystallize the product from a suitable solvent to obtain pure 2-(3-Pyridylmethylene)-1-indanone." ] }

CAS No.

4875-90-5

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

2-(pyridin-3-ylmethylidene)-3H-inden-1-one

InChI

InChI=1S/C15H11NO/c17-15-13(8-11-4-3-7-16-10-11)9-12-5-1-2-6-14(12)15/h1-8,10H,9H2

InChI Key

UCAONOPVOXJPQZ-UHFFFAOYSA-N

Isomeric SMILES

C\1C2=CC=CC=C2C(=O)/C1=C/C3=CN=CC=C3

SMILES

C1C2=CC=CC=C2C(=O)C1=CC3=CN=CC=C3

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=CC3=CN=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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